molecular formula C9H6N4 B2641578 4-Aminoquinazoline-8-carbonitrile CAS No. 2288709-19-1

4-Aminoquinazoline-8-carbonitrile

Cat. No.: B2641578
CAS No.: 2288709-19-1
M. Wt: 170.175
InChI Key: WEZYVZZEECYURX-UHFFFAOYSA-N
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Description

4-Aminoquinazoline-8-carbonitrile is a heterocyclic organic compound with the molecular formula C9H6N4. It is a derivative of quinazoline, characterized by the presence of an amino group at the 4-position and a carbonitrile group at the 8-position.

Mechanism of Action

Target of Action

The primary targets of 4-Aminoquinazoline-8-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .

Mode of Action

This compound interacts with its targets by binding at the active site of VEGFR-2 kinase and Histone Deacetylase-Like Protein (HDLP) . This binding inhibits the phosphorylation of EGFR tyrosine kinase, an essential step for the growth of human cancers .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway governs cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the inhibition of this pathway by this compound can lead to the suppression of these cellular processes .

Pharmacokinetics

It’s known that the compound is stored in refrigerated conditions , which might suggest its stability and potential impact on bioavailability.

Result of Action

This compound has been found to inhibit the growth, proliferation, migration, and invasion of cancer cells . Moreover, it induces cancer cell apoptosis via the mitochondrial pathway and induces G0/G1 cell-cycle arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Additionally, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can impact the compound’s action .

Preparation Methods

The synthesis of 4-Aminoquinazoline-8-carbonitrile can be achieved through various methods, including:

    Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline scaffold.

    Microwave-assisted reaction: This method utilizes microwave radiation to accelerate the reaction process, resulting in higher yields and shorter reaction times.

    Metal-catalyzed reaction: Transition metals such as copper or iron are used to catalyze the formation of the quinazoline ring.

    Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and efficiency.

    Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to facilitate the transfer of reactants between different phases, improving the reaction rate and yield.

Chemical Reactions Analysis

4-Aminoquinazoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of quinazoline derivatives with different oxidation states.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced quinazoline derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted quinazoline derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states .

Scientific Research Applications

4-Aminoquinazoline-8-carbonitrile has a wide range of scientific research applications, including:

    Biology: It is used in the study of biological processes and pathways, particularly those involving quinazoline derivatives.

    Medicine: It is used in the development of potential therapeutic agents, particularly those targeting cancer and other diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

4-Aminoquinazoline-8-carbonitrile can be compared with other similar compounds, such as:

    4-Aminoquinoline: This compound has an amino group at the 4-position of the quinoline ring and is used as a precursor for the synthesis of antimalarial agents.

    2-Substituted 4-Aminoquinazoline: These derivatives are potential dual inhibitors of EGFR and HER2, with applications in cancer therapy.

Properties

IUPAC Name

4-aminoquinazoline-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZYVZZEECYURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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